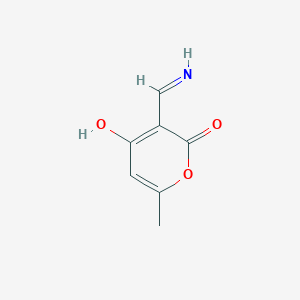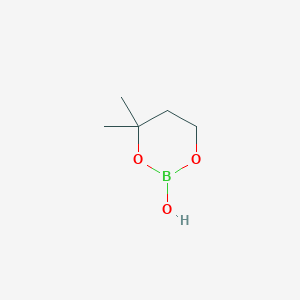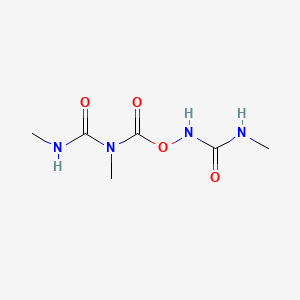![molecular formula C22H24O2 B14687802 1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene CAS No. 31268-56-1](/img/structure/B14687802.png)
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene is an organic compound characterized by its unique structure, which includes an ethenoxy group attached to a benzene ring and a cyclohexyl group
Vorbereitungsmethoden
The synthesis of 1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from benzene derivatives
Reaction Conditions: These reactions often require specific conditions such as the presence of catalysts (e.g., Lewis acids) and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Analyse Chemischer Reaktionen
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenoxy groups to ethyl groups, altering the compound’s properties.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but may include various substituted benzene derivatives and cyclohexyl compounds.
Wissenschaftliche Forschungsanwendungen
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical ingredient, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism by which 1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene exerts its effects involves interactions with molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: These interactions can trigger signaling pathways that result in changes in cellular functions, such as apoptosis or proliferation.
Vergleich Mit ähnlichen Verbindungen
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-ethenoxy-4-phenylbenzene and 1-ethoxy-4-nitrobenzene share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of both ethenoxy and cyclohexyl groups in this compound makes it unique, providing distinct chemical and physical properties that can be leveraged in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Eigenschaften
CAS-Nummer |
31268-56-1 |
|---|---|
Molekularformel |
C22H24O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene |
InChI |
InChI=1S/C22H24O2/c1-3-23-20-12-8-18(9-13-20)22(16-6-5-7-17-22)19-10-14-21(15-11-19)24-4-2/h3-4,8-15H,1-2,5-7,16-17H2 |
InChI-Schlüssel |
HYMVNNOTVYYGEF-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



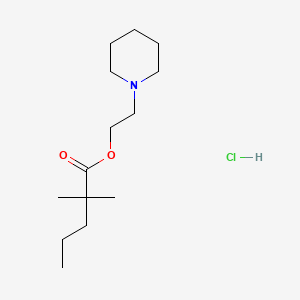
![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
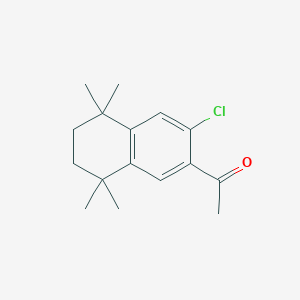

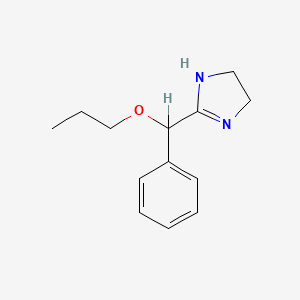
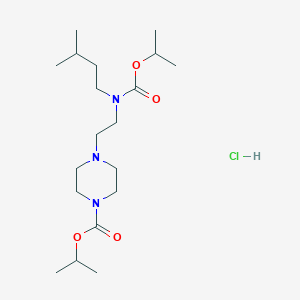
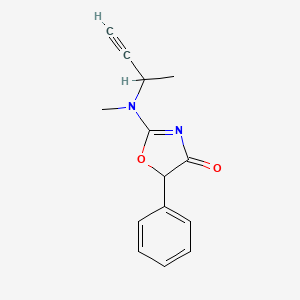
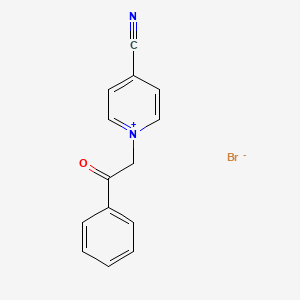
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
